N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide
CAS No.: 899955-29-4
Cat. No.: VC8314241
Molecular Formula: C18H18N2O5S
Molecular Weight: 374.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899955-29-4 |
|---|---|
| Molecular Formula | C18H18N2O5S |
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C18H18N2O5S/c1-3-25-15-10-6-5-9-14(15)19-17(21)12(2)20-18(22)13-8-4-7-11-16(13)26(20,23)24/h4-12H,3H2,1-2H3,(H,19,21) |
| Standard InChI Key | YVPNVEZUQWKJOB-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O |
| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide, reflects its three primary components:
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A 1,2-benzothiazole ring system with three oxygen atoms at positions 1, 1, and 3.
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A propanamide group (-CH₂-C(=O)-NH-) linked to the benzothiazole’s nitrogen.
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A 2-ethoxyphenyl substituent attached to the amide nitrogen.
Key Structural Features
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Benzothiazole Core: The bicyclic system consists of a benzene ring fused to a thiazole ring, with sulfone groups at positions 1 and 3. The sulfone groups enhance electrophilicity and stability .
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Ethoxy Substituent: The ethoxy group (-OCH₂CH₃) at the phenyl ring’s ortho position introduces steric and electronic effects, influencing solubility and reactivity.
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Propanamide Linker: The three-carbon chain bridges the benzothiazole and phenyl groups, providing conformational flexibility.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₅S |
| Molecular Weight | 374.41 g/mol |
| IUPAC Name | N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
| SMILES | CCOC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O |
| InChI Key | ZQZJXKQSHEBSDP-UHFFFAOYSA-N |
Synthesis and Characterization
Synthetic Routes
The synthesis of N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide likely follows a multi-step protocol analogous to its methoxy-substituted counterpart:
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Benzothiazole Sulfonation:
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Propanamide Formation:
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Condensation of 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoic acid with 2-ethoxyaniline using carbodiimide coupling agents (e.g., EDC/HOBt).
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Solvents: Dichloromethane or DMF; temperatures: 0–25°C.
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Purification:
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Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields >90% purity.
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Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1680 cm⁻¹ (amide C=O), 1320–1150 cm⁻¹ (sulfone S=O), and 1250 cm⁻¹ (ether C-O) .
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¹H NMR (400 MHz, DMSO-d₆):
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δ 1.35 (t, 3H, -OCH₂CH₃), δ 4.05 (q, 2H, -OCH₂CH₃), δ 6.8–7.9 (m, aromatic protons).
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LC-MS: [M+H]⁺ peak at m/z 375.41.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL).
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Stability: Stable under inert atmospheres at room temperature; degrades above 200°C.
Table 2: Thermodynamic Properties
| Property | Value |
|---|---|
| Melting Point | 198–202°C (pred.) |
| LogP (Octanol-Water) | 2.1 (calc.) |
| pKa | 4.7 (amide NH) |
Industrial and Pharmaceutical Applications
Drug Development
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Lead Compound: Structural modularity allows for derivatization to optimize pharmacokinetics.
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Prodrug Potential: The amide bond is hydrolyzable in vivo, enabling controlled drug release.
Material Science
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Polymer Additives: Sulfone groups improve thermal stability in polyamides and polyesters.
Future Research Directions
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Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times.
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In Vivo Studies: Evaluate bioavailability and toxicity in animal models.
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Structure-Activity Relationships (SAR): Modify the ethoxy group to assess impact on bioactivity.
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